8-Cycloheptyl-8-azabicyclo[3.2.1]octan-3-one
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Overview
Description
8-Cycloheptyl-8-azabicyclo[3.2.1]octan-3-one is a bicyclic compound that features a unique structure, making it a subject of interest in various fields of scientific research. This compound is part of the tropane alkaloid family, which is known for its diverse biological activities .
Preparation Methods
The synthesis of 8-Cycloheptyl-8-azabicyclo[3.2.1]octan-3-one typically involves enantioselective construction methods. One common approach is the use of keto-lactams as starting materials, followed by silyl enol ether formation and lactam activation. This method allows for the formation of the bicyclic scaffold with high stereochemical control . Industrial production methods often rely on similar synthetic routes but are optimized for large-scale production.
Chemical Reactions Analysis
8-Cycloheptyl-8-azabicyclo[3.2.1]octan-3-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it is studied for its potential therapeutic effects, particularly in the treatment of neurological disorders. Additionally, it has applications in the pharmaceutical industry as an intermediate in the synthesis of various drugs .
Mechanism of Action
The mechanism of action of 8-Cycloheptyl-8-azabicyclo[3.2.1]octan-3-one involves its interaction with specific molecular targets and pathways. It is known to interact with neurotransmitter receptors in the brain, modulating their activity and thereby exerting its effects. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
8-Cycloheptyl-8-azabicyclo[3.2.1]octan-3-one can be compared to other tropane alkaloids such as cocaine and atropine. While these compounds share a similar bicyclic structure, this compound is unique due to its specific substituents and stereochemistry.
Similar Compounds::- Cocaine
- Atropine
- Scopolamine
Properties
IUPAC Name |
8-cycloheptyl-8-azabicyclo[3.2.1]octan-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO/c16-14-9-12-7-8-13(10-14)15(12)11-5-3-1-2-4-6-11/h11-13H,1-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKULNNCJFMSIGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)N2C3CCC2CC(=O)C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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